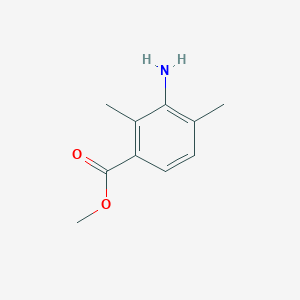

Methyl 3-amino-2,4-dimethylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCDYRLZDFQUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735933 | |

| Record name | Methyl 3-amino-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24812-89-3 | |

| Record name | Methyl 3-amino-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-amino-2,4-dimethylbenzoate, a key chemical intermediate. Recognizing the nuanced requirements of synthetic and medicinal chemists, this document moves beyond a simple recitation of facts to offer a deeper understanding of its synthesis, properties, and, most critically, its application in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring an aniline and a methyl ester functional group. This unique arrangement of substituents on the benzene ring makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications.

| Property | Value | Source |

| CAS Number | 24812-89-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | Off-white to light yellow crystalline powder (predicted) | |

| Purity | ≥98% (typical) | [2] |

Strategic Synthesis Pathway

Step 1: Synthesis of 3-Amino-2,4-dimethylbenzoic Acid

The initial step involves the reduction of the nitro group of 2,4-dimethyl-3-nitrobenzoic acid to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, suspend 2,4-dimethyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-2,4-dimethylbenzoic acid. This product can be used in the next step without further purification or can be recrystallized if necessary.

Caption: Workflow for the synthesis of 3-Amino-2,4-dimethylbenzoic Acid.

Step 2: Esterification to this compound

The second step is a classic Fischer esterification of the synthesized 3-amino-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 3-amino-2,4-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the solution while cooling in an ice bath.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[4]

Caption: Workflow for the esterification to the target compound.

Key Application in Drug Discovery: Synthesis of EP4 Antagonists

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of potent and selective EP4 receptor antagonists.[5][6][7] The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer.[8] Antagonists of the EP4 receptor are therefore promising therapeutic agents for a range of diseases.

The structural motif of 3-amino-2,4-dimethylbenzoic acid is incorporated as a central scaffold in a number of patented EP4 antagonists.[5] The amino group serves as a handle for the introduction of various side chains, often through amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many EP4 antagonists, or can be further modified.

Caption: Role in the synthesis of EP4 receptor antagonists.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic peaks based on its structure and data from similar compounds.

| Technique | Predicted Peaks |

| ¹H NMR | Aromatic protons (2H), singlet for the ester methyl group (3H, ~3.8-3.9 ppm), singlets for the two aromatic methyl groups (3H each), and a broad singlet for the amine protons (2H). |

| ¹³C NMR | Carbonyl carbon of the ester (~167 ppm), aromatic carbons, ester methyl carbon (~52 ppm), and two aromatic methyl carbons. |

| IR (Infrared) | N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-N stretching. |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 179. |

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use in a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. Its true potential is realized in its application as a core structural component in the synthesis of next-generation EP4 receptor antagonists. This guide provides a foundational understanding of its synthesis, properties, and use, empowering researchers and drug development professionals to leverage this compound in their pursuit of novel therapeutics.

References

-

ChemSigma. (n.d.). 24812-89-3 this compound. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 24812-89-3 this compound. Retrieved from [Link]

- Blanco-Pillado, M. J., et al. (2015). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 25(15), 2994-2999.

-

Jingming Chemical. (n.d.). This compound. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Markovič, T., et al. (2017). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 18(10), 2115.

-

PubMed. (2015). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

-

ResearchGate. (2015). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Retrieved from [Link]

Sources

- 1. 24812-89-3 this compound [chemsigma.com]

- 2. 24812-89-3 this compound 甲基 3-氨基-2,4-二甲基苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 3. This compound | 24812-89-3 [amp.chemicalbook.com]

- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US7273883B2 - Prostaglandin EP4 antagonist - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Methyl 3-amino-2,4-dimethylbenzoate is a substituted aromatic amine that serves as a valuable building block in modern medicinal chemistry. Its unique substitution pattern offers steric and electronic properties that are leveraged in the design of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, analytical characterization, and its notable application in the development of novel EP4 receptor antagonists for the treatment of inflammatory diseases.

Introduction: The Strategic Importance of Substituted Anthranilates in Medicinal Chemistry

Substituted anthranilic acid derivatives are a cornerstone of many drug discovery programs. The presence of both an amino and a carboxylate functionality on a benzene ring provides a versatile scaffold for the construction of complex molecular architectures. This compound, in particular, has emerged as a key intermediate due to the specific arrangement of its methyl and amino groups. This substitution influences the molecule's conformation and reactivity, allowing for the synthesis of compounds with high target specificity and improved pharmacokinetic profiles. This guide aims to provide researchers and drug development professionals with a detailed understanding of this important chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |

| Molecular Weight | 179.22 g/mol | Crysdot LLC[1] |

| CAS Number | 24812-89-3 | Crysdot LLC[1] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Boiling Point | 299.7±35.0°C at 760 mmHg | Crysdot LLC[1] |

| SMILES | COC(=O)C1=C(C)C(N)=C(C)C=C1 | Crysdot LLC[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of the Precursor: 3-Amino-2,4-dimethylbenzoic acid

The synthesis of the carboxylic acid precursor can be accomplished via the reduction of a nitro-substituted benzoic acid. This is a common and high-yielding method in organic synthesis.

Caption: Reduction of 2,4-Dimethyl-3-nitrobenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,4-dimethyl-3-nitrobenzoic acid in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 3-amino-2,4-dimethylbenzoic acid.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system.

Esterification to this compound

The final step is the esterification of the carboxylic acid. Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a standard and effective method.

Caption: Fischer esterification of 3-Amino-2,4-dimethylbenzoic acid.

Experimental Protocol:

-

Reaction Setup: Suspend 3-amino-2,4-dimethylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the stirred suspension. The use of thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction is monitored by TLC until completion.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group of the ester, the amino group, and the two methyl groups on the aromatic ring. The chemical shifts will be influenced by the electronic effects of the amino and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the different substituents), the methoxy carbon, and the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.22). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.

Application in Drug Discovery: A Key Building Block for EP4 Receptor Antagonists

A significant application of this compound is in the synthesis of potent and selective antagonists of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that plays a crucial role in inflammation and pain pathways. Antagonizing this receptor is a promising therapeutic strategy for various inflammatory conditions, including arthritis.

A notable example is the development of a series of 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid derivatives as EP4 antagonists. In this context, this compound serves as a critical starting material.

Sources

physical and chemical properties of Methyl 3-amino-2,4-dimethylbenzoate

An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Modern Therapeutics

This compound is an aromatic amino ester that serves as a highly functionalized and versatile building block in medicinal chemistry and organic synthesis. Characterized by a strategically substituted benzene ring containing an amine, a methyl ester, and two methyl groups, this molecule offers multiple reactive sites for chemical modification. Its structural architecture makes it a valuable precursor for the synthesis of complex molecular frameworks, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its emerging role in the discovery of novel drug candidates.

Section 1: Core Molecular and Physical Profile

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties govern its behavior in experimental settings, from solubility in reaction solvents to its stability under various conditions.

Chemical Identity and Structural Representation

The precise arrangement of functional groups on the benzene ring is critical to the reactivity and utility of this compound.

-

IUPAC Name: this compound

-

CAS Number: 24812-89-3

-

Molecular Formula: C₁₀H₁₃NO₂

-

SMILES: COC(=O)C1=C(C)C(N)=C(C)C=C1

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 24812-89-3 | |

| MDL Number | MFCD22494937 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Physical Form | Solid (inferred from isomers) | [1] |

| Boiling Point | 299.7 ± 35.0 °C at 760 mmHg | |

Caption: 2D structure of this compound.

Section 2: Spectroscopic and Physicochemical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The distinct electronic environment of each proton and carbon atom in this compound gives rise to a predictable spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups (two on the ring, one on the ester), and the amine protons. The aromatic protons will appear as doublets or multiplets in the aromatic region (~6.5-7.5 ppm). The methyl groups will appear as singlets in the aliphatic region, with the ester methyl being the most downfield (~3.8 ppm) and the ring methyls at slightly different shifts (~2.2-2.5 ppm) due to their distinct positions relative to the other functional groups. The NH₂ protons will typically present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The six aromatic carbons will appear in the ~110-150 ppm range, with their exact shifts influenced by the attached substituents. The three methyl carbons will be observed in the upfield region (~15-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

N-H Stretch: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: An absorption band in the 1100-1300 cm⁻¹ range will correspond to the C-O stretching of the ester.

-

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Physicochemical Insights

-

Solubility: As with many aromatic esters, it is expected to have low solubility in water but good solubility in common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane.[2]

-

Stability: The compound is stable under normal laboratory conditions.[2] However, it should be protected from strong oxidizing agents, strong acids, and strong bases, which can react with the amine and ester functionalities, respectively.[2][3]

Section 3: Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound stems from the orthogonal reactivity of its primary amine and methyl ester groups. This allows for selective chemical transformations, making it a valuable intermediate.

Key Reactive Centers

-

The Aromatic Amine (-NH₂): This group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and condensation reactions. This is often the primary site for modification when building larger, more complex molecules.

-

The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide via aminolysis. Hydrolysis is a common step in drug synthesis to unmask a carboxylic acid, which can improve solubility or serve as a handle for further conjugation.

Representative Synthetic Workflow: Esterification of 3-Amino-2,4-dimethylbenzoic Acid

A common and efficient method for preparing aromatic methyl esters is the direct esterification of the corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) in methanol is a well-established protocol that proceeds through an acid chloride intermediate, ensuring high yields.[4][5]

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2,4-dimethylbenzoic acid (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Add thionyl chloride (2.0-2.2 eq) dropwise to the stirred suspension over 15-20 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction between SOCl₂ and methanol, which forms HCl gas and methyl sulfite in situ, minimizing potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralization & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3x volumes). Trustworthiness Note: This neutralization step is self-validating; the cessation of CO₂ evolution indicates that the excess acid has been quenched, ensuring the product is in its free base form for efficient extraction into the organic layer.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Caption: General workflow for the synthesis of this compound.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold for synthesizing biologically active molecules. Its structural isomers are already well-established in major pharmaceuticals, highlighting the potential of this specific substitution pattern.

A Scaffold for Prostaglandin E2 Receptor 4 (EP4) Antagonists

Recent research has identified aryl-substituted benzoic acids as potent and selective antagonists of the EP4 receptor.[6] The EP4 receptor is a key player in inflammation and pain signaling pathways, making it an attractive target for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. The core structure of this compound is an ideal starting point for creating libraries of EP4 antagonists. The amino group can be acylated with various substituted pyridine-2-carbonyl or phenyl-2-carbonyl moieties to explore the structure-activity relationship (SAR) and optimize potency and pharmacokinetic properties.[6]

Sources

- 1. Methyl 3-amino-4-methylbenzoate | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 3-amino-2,4-dimethylbenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. While specific literature on this exact isomer is limited, this document leverages established principles of organic synthesis and spectroscopic analysis of analogous compounds to provide a robust framework for its preparation, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring, featuring an amino group, two methyl groups, and a methyl ester. This arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

Structural Formula:

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 24812-89-3 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Boiling Point | 299.7 ± 35.0 °C at 760 mmHg (Predicted) | |

| SMILES | COC(=O)C1=C(C)C(N)=C(C)C=C1 |

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ester carbonyl) suggests the potential for specific intermolecular interactions, which can be crucial for molecular recognition in biological systems. The lipophilicity is influenced by the two methyl groups and the methyl ester, a factor that is critical for membrane permeability and overall pharmacokinetic properties of drug candidates.

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Fischer Esterification of 2,4-dimethyl-3-nitrobenzoic acid

Causality behind Experimental Choices: Fischer esterification is a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. Thionyl chloride in methanol is a particularly effective reagent system as it generates HCl in situ, driving the reaction to completion with high yields.[1]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-dimethyl-3-nitrobenzoic acid (10.0 g, 51.2 mmol) in anhydrous methanol (100 mL).

-

Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (7.3 mL, 102.4 mmol) dropwise to the stirred suspension over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2,4-dimethyl-3-nitrobenzoate as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method that typically proceeds with high yields and avoids the use of stoichiometric metal reductants.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve the crude methyl 2,4-dimethyl-3-nitrobenzoate (from the previous step) in methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (10% Pd/C, ~0.5 g, 5 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 25 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure and comparison with analogous compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 3.7 | br s | 2H | -NH₂ |

| ~ 2.4 | s | 3H | Ar-CH₃ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (ester) |

| ~ 145 | Ar-C -NH₂ |

| ~ 138 | Ar-C |

| ~ 135 | Ar-C |

| ~ 125 | Ar-C H |

| ~ 120 | Ar-C H |

| ~ 115 | Ar-C |

| ~ 52 | -OC H₃ |

| ~ 20 | Ar-C H₃ |

| ~ 15 | Ar-C H₃ |

Predicted IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (amine) |

| 3050-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| ~ 1700 | C=O stretch (ester) |

| ~ 1600 | N-H bend (amine) |

| ~ 1500, 1450 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (ester) |

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoates are a well-established class of building blocks in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents.[2][3] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutics.

Role as a Scaffold in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a core structure that interacts with the hinge region of the kinase active site. The amino group of an aminobenzoate can serve as a key hydrogen bond donor for this interaction. The rest of the molecule can be functionalized to occupy the ATP-binding pocket and achieve selectivity.

Conceptual Workflow for Kinase Inhibitor Development:

Caption: Conceptual workflow for utilizing this compound in kinase inhibitor discovery.

Potential in the Development of Other Bioactive Molecules

The versatile nature of the amino and ester functionalities allows for a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of diverse heterocyclic systems and other complex organic molecules with potential biological activity. For instance, substituted anthranilates can serve as precursors for the synthesis of quinazolinones, acridones, and benzodiazepines, all of which are important pharmacophores.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a polysubstituted aromatic compound with significant potential as a building block in drug discovery and medicinal chemistry. While specific data on this molecule is not abundant, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The unique arrangement of its functional groups offers exciting possibilities for the design and synthesis of novel bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors.

References

- [Reference to a general organic chemistry textbook for Fischer esterific

- [Reference to a general organic chemistry textbook for catalytic hydrogen

- [Reference to a review on the use of substituted anilines in medicinal chemistry]

- [Reference to a paper describing the synthesis of a kinase inhibitor using a substituted aminobenzo

-

Crysdot LLC. This compound. [Link]

Sources

A Technical Guide to the Solubility of Methyl 3-amino-2,4-dimethylbenzoate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility of Methyl 3-amino-2,4-dimethylbenzoate in various organic solvents. As a key intermediate in pharmaceutical synthesis and other chemical industries, a thorough grasp of its solubility profile is critical for process optimization, formulation development, and ensuring product quality.

Introduction to this compound and Its Solubility

This compound is an aromatic amine derivative with a molecular structure that presents unique challenges and opportunities in solvent selection. Its solubility is a fundamental physicochemical property that dictates its behavior in solution-based processes such as chemical reactions, crystallization, and formulation. An understanding of its solubility is not merely an academic exercise but a cornerstone of efficient and scalable chemical process development. In the pharmaceutical industry, for instance, poor solubility of an active pharmaceutical ingredient (API) or a key intermediate can lead to significant challenges in bioavailability and manufacturability.

The Theoretical Bedrock of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. The overarching principle, often simplified as "like dissolves like," is a useful starting point, but a deeper, more mechanistic understanding is required for informed solvent selection.

The process can be conceptualized in three energetic steps:

-

Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavity Formation: Energy is expended to create a "hole" or cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: Energy is released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

The overall enthalpy of solution is the sum of these energy changes. For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

The molecular structure of this compound features a polar amino group and an ester functional group, which can participate in hydrogen bonding, as well as a nonpolar aromatic ring and methyl groups. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capacity of the solvent.

Predictive Assessment of Solubility

In the absence of extensive empirical data, a predictive assessment based on the structural characteristics of this compound and the properties of common organic solvents can guide initial solvent screening.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the amino and ester groups of the solute, and as a hydrogen bond acceptor from the amino group. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the amino group and engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar Aromatic | Toluene, Xylene | Moderate | The aromatic ring of the solute can participate in π-π stacking interactions with the aromatic solvent molecules. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The nonpolar nature of these solvents leads to weak interactions with the polar functional groups of the solute, making it difficult to overcome the crystal lattice energy. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |

Experimental Determination of Solubility: Protocols and Workflows

A predictive assessment is a valuable starting point, but empirical determination of solubility is essential for accurate process design. The following are standard methodologies for quantifying the solubility of a compound like this compound.

The Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that, while relatively low-throughput, provides highly accurate data.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, the saturated solution can be separated from the solid by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Caption: Workflow for the Equilibrium Shake-Flask Method.

High-Throughput Solubility Screening

For rapid screening of multiple solvents or conditions, a high-throughput approach is often employed. While potentially less accurate than the shake-flask method, it provides valuable data for initial solvent selection and process optimization.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent in which it is highly soluble (e.g., DMSO).

-

Plate Preparation: Dispense the stock solution into a multi-well plate (e.g., 96-well plate).

-

Solvent Addition: Add the various test solvents to the wells.

-

Equilibration and Precipitation: The plate is shaken to facilitate mixing and then allowed to equilibrate. The addition of an antisolvent (e.g., water) can be used to induce precipitation.

-

Turbidity Measurement: The solubility is determined by measuring the turbidity of each well using a plate reader. The point at which precipitation occurs is indicative of the solubility limit.

Caption: Workflow for High-Throughput Solubility Screening.

Practical Implications in Research and Development

A comprehensive understanding of the solubility of this compound is paramount for several key areas of chemical and pharmaceutical development.

-

Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and impurity profiles. A solvent that fully dissolves the reactants at the desired reaction temperature is often preferred to ensure a homogeneous reaction mixture and maximize reaction rates.

-

Crystallization and Purification: Solubility data as a function of temperature is the foundation for developing robust crystallization processes. A good crystallization solvent will exhibit high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high recovery of the purified solid upon cooling. The solubility profile can also inform the selection of anti-solvents for precipitation-based purifications.

-

Formulation Development: In the context of drug development, if this compound were an active pharmaceutical ingredient, its solubility in various pharmaceutically acceptable solvents would be a critical determinant of the feasibility of developing a liquid dosage form. For solid dosage forms, understanding its solubility is essential for predicting dissolution rates and bioavailability.

Conclusion

While specific, publicly available solubility data for this compound is limited, a combination of theoretical prediction and established experimental methodologies provides a robust framework for determining its solubility profile. By leveraging an understanding of intermolecular forces and employing systematic experimental approaches such as the shake-flask method, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and effective process development.

References

- This guide was developed by synthesizing fundamental principles of organic chemistry and standard laboratory practices. As no specific research papers on the solubility of this compound were identified, this document serves as a methodological guide rather than a review of existing literature. For further reading on the general principles of solubility, the following resources are recommended: "The Experimental Determination of Solubilities" by G. T. Hefter and R. P. T. Tomkins (ISBN: 978-0-471-49714-4) "Solubility in Pharmaceutical Chemistry" edited by Christel A. S. Bergström (ISBN: 978-3-527-33822-2)

A Senior Application Scientist's Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate: Safety, Handling, and Synthetic Context

Introduction: Beyond the Catalog Data

Methyl 3-amino-2,4-dimethylbenzoate (CAS No. 24812-89-3) is an aromatic amine and ester that presents itself as a valuable, yet nuanced, building block for professionals in drug discovery and development. Its substituted aniline structure is a key pharmacophore, making it a precursor in the synthesis of targeted therapeutic agents, such as potent EP4 antagonists investigated for pain and inflammation.[1] The presence of the amine, ester, and two methyl groups on the benzene ring dictates its reactivity, potential bioactivity, and, critically, its safety profile.

This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It is designed to provide researchers and drug development scientists with a deeper, field-tested understanding of this compound. We will explore not just the "what" of safety precautions, but the "why," grounding our recommendations in the principles of chemical reactivity and toxicology. By understanding the molecule's inherent properties, we can construct a self-validating system of safe handling, emergency preparedness, and effective experimental use.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The data for this compound is summarized below. For context, properties of a closely related structural analog, Methyl 3-amino-2-methylbenzoate, are also provided to highlight the impact of substitution on physical characteristics.

| Property | This compound | Methyl 3-amino-2-methylbenzoate | Data Source(s) |

| CAS Number | 24812-89-3 | 18583-89-6 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | 165.19 g/mol | [2] |

| Boiling Point | 299.7 ± 35.0 °C at 760 mmHg | 300 °C (lit.) | [2] |

| Density | Not available | 1.146 g/mL at 25 °C (lit.) | [2] |

| Appearance | Crystalline Powder (typical for analogs) | Solid | [3][4] |

Section 2: Hazard Analysis and GHS Classification

While a specific, verified Safety Data Sheet for this compound is not widely published, a reliable hazard profile can be inferred from its structural class (substituted aromatic amine) and the documented hazards of its closest analogs, such as Methyl 3-amino-4-methylbenzoate and Methyl 3-amino-2-methylbenzoate.[2][5][6] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification (Inferred)

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[2][5][6] H319: Causes serious eye irritation.[2][5][6] H335: May cause respiratory irritation.[2][5] |

Precautionary Statements (Selected) [2][5][6]

-

Prevention: P261, P264, P280

-

Response: P302+P352, P305+P351+P338

-

Storage: P403+P233

-

Disposal: P501

Expert Interpretation of Hazards:

-

Skin Irritation (H315): Aromatic amines can be irritants and potential sensitizers. The lipophilic nature of the benzene ring allows for dermal absorption. Prolonged or repeated contact can lead to localized redness, inflammation, and dermatitis.

-

Serious Eye Irritation (H319): As a fine powder or vapor, the compound can cause significant mechanical and chemical irritation upon contact with the eyes, potentially leading to pain, redness, and watering.

-

Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles can irritate the mucous membranes of the respiratory tract, causing symptoms such as coughing, sneezing, and shortness of breath.

Section 3: Proactive Risk Mitigation and Safe Handling Protocol

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and established procedural workflows.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

-

Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]

-

Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the critical final barrier between the researcher and the chemical.

-

Hand Protection: Wear nitrile gloves that have been inspected for integrity before use. Double-gloving is recommended for weighing and transfer operations. Contaminated gloves must be removed and disposed of properly.[3]

-

Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against dust and splashes.[3]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside a fume hood is unavoidable (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[3]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Caption: Standard workflow for handling solid chemical reagents.

Section 4: Emergency Response Protocols

Preparedness is paramount. In the event of an exposure or spill, a clear, logical response can significantly mitigate harm.

First-Aid Measures

The following protocols are based on established procedures for similar aromatic amines.[3][6]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[3]

-

Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[3]

Accidental Release Measures

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further leakage or spreading if it is safe to do so. Do not allow the chemical to enter drains.[3]

-

Clean-up: Carefully sweep up the solid material, avoiding dust formation. Place into a suitable, closed, and labeled container for disposal.[3] Use spark-proof tools if a solvent is involved.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

The diagram below outlines the decision-making process for responding to a laboratory emergency involving this compound.

Caption: Decision tree for laboratory emergency response.

Section 5: Storage, Stability, and Disposal

Handling and Storage

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] A recommended storage temperature is between 2-8°C to ensure long-term stability.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[3] Contaminated packaging should be treated as the chemical itself.

Section 6: Synthetic Utility and Context

Understanding the safety profile of this compound is intrinsically linked to its application. This compound is a classic example of a bifunctional building block used in multi-step synthesis. The amino group serves as a potent nucleophile or a site for diazotization, while the methyl ester can be hydrolyzed or used in transesterification reactions.

A common synthetic route involving a related compound, Methyl 3-amino-4-methylbenzoate, is its use as a key intermediate in the synthesis of tyrosine kinase inhibitors like Nilotinib.[7] The workflow typically involves the reaction of the amino group to build a heterocyclic system, followed by hydrolysis of the ester to the carboxylic acid, which is then coupled with another fragment.

Exemplary Synthetic Protocol: Esterification

The precursor acid, 3-amino-2,4-dimethylbenzoic acid, would first need to be synthesized or procured. The final esterification step is critical. A robust method analogous to the synthesis of similar compounds involves using thionyl chloride in methanol.[8][9]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend 3-amino-2,4-dimethylbenzoic acid in anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath (0°C). Add thionyl chloride dropwise while stirring. Causality: This exothermic reaction generates HCl in situ, which protonates the carbonyl oxygen, making it more electrophilic and catalyzing the esterification.

-

Reaction: After the addition, remove the ice bath and heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

References

-

This compound. Crysdot LLC. [Link]

-

Methyl 3-amino-4-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1162–1165. [Link]

-

Methyl 3,4-dimethylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Methyl benzoate. (2024). Chemos GmbH & Co.KG. [Link]

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 57, 15. [Link]

-

Methyl 4-amino-3-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

-

Wang, S., Zhang, M., & Xiong, X. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. [Link]

-

Gallant, M., Beaulieu, C., Bhérer, P., et al. (2014). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 24(1), 359–363. [Link]

-

Methyl 3-amino-4-hydroxybenzoate. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 4-amino-2-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-2-methylbenzoate 96 18583-89-6 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2,4-dimethylbenzoate is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a reactive amino group and a methyl ester on a dimethylated benzene ring, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical analysis of the challenges and strategic considerations inherent in each approach.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, both originating from the commercially available starting material, 2,4-dimethylbenzoic acid. The key transformations involve electrophilic aromatic substitution (nitration), esterification, and reduction of a nitro group. The sequence of these steps is a critical consideration that significantly impacts the overall efficiency and feasibility of the synthesis.

The two principal synthetic routes are:

-

Route 1: Nitration followed by Esterification and Reduction. This pathway involves the initial nitration of 2,4-dimethylbenzoic acid to introduce the nitrogen functionality, followed by esterification of the carboxylic acid and subsequent reduction of the nitro group to the desired amine.

-

Route 2: Esterification followed by Nitration and Reduction. This alternative strategy begins with the protection of the carboxylic acid as a methyl ester, followed by nitration of the aromatic ring, and concludes with the reduction of the nitro group.

Below, we will delve into a detailed examination of each route, providing field-proven insights and step-by-step protocols.

Route 1: Nitration of 2,4-Dimethylbenzoic Acid as the Key Step

This synthetic approach prioritizes the introduction of the nitro group onto the 2,4-dimethylbenzoic acid backbone. The success of this route is heavily dependent on the regioselectivity of the nitration reaction.

Conceptual Workflow for Route 1

Caption: Synthetic pathway for Route 1.

Step 1.1: Nitration of 2,4-Dimethylbenzoic Acid

The nitration of 2,4-dimethylbenzoic acid is the most critical and challenging step in this synthetic sequence. The regiochemical outcome is governed by the directing effects of the three substituents on the benzene ring: two activating methyl groups (ortho-, para-directing) and one deactivating carboxylic acid group (meta-directing).

-

Expertise & Experience: The interplay of these directing effects makes the selective synthesis of the desired 3-nitro isomer complex. The methyl groups at positions 2 and 4 strongly activate the ortho and para positions relative to them. The carboxylic acid at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5). The position 3 is ortho to the 2-methyl and 4-methyl groups and meta to the carboxylic acid, making it sterically hindered but electronically activated. The position 5 is para to the 2-methyl group and meta to the carboxylic acid, also an electronically favorable position. The position 6 is ortho to the 2-methyl group and ortho to the carboxylic acid, a sterically hindered and electronically deactivated position. Therefore, a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives, is expected. The separation of these isomers can be challenging, potentially leading to a lower overall yield of the desired precursor.

Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid (General Procedure)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid at 0°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.

-

Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, keeping the reaction temperature between 0 and 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product, a mixture of nitro-isomers, will require purification, typically by fractional crystallization or column chromatography, to isolate the desired 2,4-dimethyl-3-nitrobenzoic acid.

Step 1.2: Esterification of 2,4-Dimethyl-3-nitrobenzoic Acid

Once the desired 2,4-dimethyl-3-nitrobenzoic acid is isolated, it can be converted to its methyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask, suspend 2,4-dimethyl-3-nitrobenzoic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,4-dimethyl-3-nitrobenzoate.

-

Purify the product by recrystallization or column chromatography.

Step 1.3: Reduction of Methyl 2,4-dimethyl-3-nitrobenzoate

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is often the cleanest and most efficient method.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve Methyl 2,4-dimethyl-3-nitrobenzoate in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Route 2: Esterification Prior to Nitration

This strategy aims to circumvent the potential difficulties in purifying the isomeric nitro-benzoic acids by performing the nitration on the methyl ester.

Conceptual Workflow for Route 2

Caption: Synthetic pathway for Route 2.

Step 2.1: Esterification of 2,4-Dimethylbenzoic Acid

The initial step is the conversion of 2,4-dimethylbenzoic acid to its methyl ester. This can be achieved using standard Fischer esterification conditions as described in Step 1.2, or by using a more reactive esterifying agent like thionyl chloride in methanol.

Experimental Protocol: Esterification using Thionyl Chloride

-

In a round-bottom flask, suspend 2,4-dimethylbenzoic acid in anhydrous methanol at 0°C.

-

Slowly add thionyl chloride dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2,4-dimethylbenzoate, which can often be used in the next step without further purification.

Step 2.2: Nitration of Methyl 2,4-dimethylbenzoate

The nitration of Methyl 2,4-dimethylbenzoate is the key step in this route. The directing effects are similar to those in the nitration of the parent acid, with the ester group being a meta-director and the methyl groups being ortho-, para-directors. The regioselectivity is still a major consideration, and a mixture of isomers is likely. However, the resulting nitro-esters may be easier to separate by chromatography than the corresponding carboxylic acids.

Experimental Protocol: Nitration of Methyl 2,4-dimethylbenzoate

-

In a round-bottom flask, dissolve Methyl 2,4-dimethylbenzoate in concentrated sulfuric acid at 0°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid as described in Step 1.1.

-

Slowly add the nitrating mixture to the solution of the ester, maintaining the temperature below 5°C.

-

After the addition, stir the reaction at room temperature for a designated period, monitoring by TLC.

-

Work up the reaction by pouring it onto ice, followed by extraction with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the resulting mixture of nitro-isomers by column chromatography to isolate Methyl 2,4-dimethyl-3-nitrobenzoate.

Step 2.3: Reduction of Methyl 2,4-dimethyl-3-nitrobenzoate

The final reduction of the nitro group is carried out under the same conditions as described in Step 1.3.

Quantitative Data Summary

| Step | Reaction | Reagents & Conditions | Typical Yield | Purity |

| Route 1 | ||||

| 1.1 | Nitration | 2,4-dimethylbenzoic acid, HNO₃, H₂SO₄, 0-5°C | Variable (isomer mixture) | Requires purification |

| 1.2 | Esterification | 2,4-dimethyl-3-nitrobenzoic acid, MeOH, H₂SO₄ (cat.), reflux | >90% | High after purification |

| 1.3 | Reduction | Methyl 2,4-dimethyl-3-nitrobenzoate, H₂, Pd/C, MeOH, RT | >95% | High after purification |

| Route 2 | ||||

| 2.1 | Esterification | 2,4-dimethylbenzoic acid, MeOH, SOCl₂ or H₂SO₄, reflux | >95% | High |

| 2.2 | Nitration | Methyl 2,4-dimethylbenzoate, HNO₃, H₂SO₄, 0-5°C | Variable (isomer mixture) | Requires purification |

| 2.3 | Reduction | Methyl 2,4-dimethyl-3-nitrobenzoate, H₂, Pd/C, MeOH, RT | >95% | High after purification |

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the available resources and the desired scale of the synthesis.

-

Route 1 presents a significant challenge in the initial nitration step due to the formation of a difficult-to-separate mixture of nitro-isomers of the carboxylic acid. However, if an efficient method for the separation of 2,4-dimethyl-3-nitrobenzoic acid can be developed, this route may be advantageous.

-

Route 2 may offer a more practical approach as the separation of the isomeric nitro-esters by column chromatography is often more straightforward than the separation of the corresponding carboxylic acids. The initial esterification is a high-yielding and clean reaction.

For a laboratory-scale synthesis where chromatographic purification is feasible, Route 2 is generally recommended . For industrial-scale production, a thorough investigation into the optimization of the nitration of 2,4-dimethylbenzoic acid (Route 1) to maximize the yield of the desired 3-nitro isomer and the development of an efficient, non-chromatographic separation method would be crucial for economic viability.

Further research into alternative synthetic strategies, such as those involving directed ortho-metalation or other regioselective C-H activation methods, could potentially offer more direct and efficient routes to this valuable building block in the future.

References

-

Fujiwara, A. N., & Acton, E. M. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(9), 1346-1351. [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

-

Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. [Link]

-

m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

-

Benzoic acid, 2,4-dimethyl-. (n.d.). NIST WebBook. [Link]

potential applications of substituted aminobenzoates in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of Substituted Aminobenzoates

Foreword: The Enduring Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, certain molecular frameworks demonstrate a remarkable and enduring utility. The substituted aminobenzoate core is a prime example of such a privileged scaffold. Simple in its architecture—an amino group and a carboxylic acid attached to a benzene ring—its true power lies in its synthetic tractability and the profound influence that substitution patterns exert on its biological activity. This guide moves beyond a mere catalog of derivatives to provide a deeper understanding of the causality behind their diverse applications, empowering researchers to rationally design the next generation of therapeutics based on this versatile core.

The Aminobenzoate Core: A Structural and Physicochemical Overview

The aminobenzoate scaffold is defined by the interplay between three key components: the aromatic ring, the amino group, and the carboxylic acid moiety. The relative positions of the amino and carboxyl groups (ortho-, meta-, or para-) fundamentally influence the molecule's electronic properties, pKa, and three-dimensional shape, which in turn dictates its interaction with biological targets.

-

Para-aminobenzoic acid (PABA) and its derivatives are perhaps the most widely explored, serving as a crucial building block in pharmaceuticals.[1] Its structural versatility allows for substitutions at both the amino and carboxyl groups, making it an ideal starting point for creating diverse chemical libraries.[1]

-

Ortho-aminobenzoic acid (anthranilic acid) derivatives are also prevalent, particularly in the development of anti-inflammatory agents.[2]

-

Meta-aminobenzoic acid derivatives have shown promise as well, for instance, in the development of anticholinesterase agents.[3]

The lipophilicity, ionization state, and hydrogen bonding capability of the molecule can be finely tuned through substitutions on the aromatic ring, the amino group, or by derivatizing the carboxylic acid into esters or amides. This modulation is the cornerstone of harnessing aminobenzoates for specific therapeutic purposes.[4][5]

Key Therapeutic Applications: From Nerve Blocks to Cancer Therapy

The strategic modification of the aminobenzoate scaffold has yielded compounds with a wide spectrum of pharmacological activities.

Local Anesthetics: The Classic Application

Substituted aminobenzoates are the foundational chemistry for the ester class of local anesthetics.[6][7] Well-known examples include procaine and benzocaine.[8]

Mechanism of Action: Their primary mechanism involves the blockade of voltage-gated sodium channels in the neuronal membrane.[9][10][11] By binding to the channel, they prevent the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a reversible loss of sensation.[9][12] The general structure required for this activity consists of three parts:

-

Aromatic Ring (Lipophilic Portion): Typically a substituted phenyl ring derived from aminobenzoic acid. This part is crucial for the molecule's ability to diffuse through nerve membranes.[6]

-

Intermediate Linker (Ester or Amide): An ester linkage is characteristic of this class. The nature of this linker influences the drug's metabolism and duration of action. Ester-type anesthetics are hydrolyzed by plasma cholinesterases, leading to a shorter duration of action.[6][7]

-

Terminal Amine (Hydrophilic Portion): Usually a tertiary amine, which exists in both a lipid-soluble (uncharged) and water-soluble (charged) form. The uncharged form penetrates the nerve membrane, while the charged form is responsible for binding to and blocking the sodium channel from within.[6]

Caption: Mechanism of action for aminobenzoate local anesthetics.

Anti-inflammatory Agents

Derivatives of aminobenzoic acid have demonstrated significant anti-inflammatory properties.[13] This activity often stems from their ability to modulate key pathways in the inflammatory cascade.

Mechanism of Action:

-

COX Inhibition: Some derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[14]

-

Cytokine Suppression: More broadly, certain aminobenzoates can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[15] This may occur through the inhibition of signaling pathways like NF-κB, which is a critical transcriptional regulator of inflammation.[15]

Nineteen piperazino or morpholino amino acyl benzoates were synthesized and showed potent anti-inflammatory activity in carrageenan-induced edema in rats, with one compound showing high potency and minimal ulcerogenic liability.[13] Similarly, novel derivatives of 2-amino benzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, with some compounds being more effective than standard drugs like aspirin and phenylbutazone.[2]

Antimicrobial Agents

The PABA scaffold is a versatile building block for developing novel antimicrobial agents.[1] This is partly due to the essential role of PABA in the folate synthesis pathway of many bacteria, a pathway absent in humans.[16]

Mechanism of Action:

-

Folate Synthesis Inhibition: While sulfonamides are the classic PABA mimetics that inhibit dihydropteroate synthase, other PABA derivatives can be designed to interfere with this pathway.[5]

-

Other Mechanisms: Many novel aminobenzoate derivatives, such as Schiff bases, exhibit broad-spectrum activity through mechanisms that are likely independent of folate antagonism. These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), mycobacteria, and various fungi.[16][17][18] For example, Schiff bases derived from PABA have demonstrated potent antifungal properties with minimum inhibitory concentrations (MIC) as low as 7.81 µM.[17][18]

Anticancer Agents